![molecular formula C21H26F2N2O5 B567285 (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid CAS No. 1206821-44-4](/img/structure/B567285.png)
(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid
Overview
Description
The compound (R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid (CAS: 1206821-44-4) is a spirocyclic diazaspiro derivative featuring a 6,9-diazaspiro[4.5]decane core. Key structural attributes include:
- An ethoxycarbonyl group at position 6, which may act as a prodrug moiety or influence solubility.
- An acetic acid side chain at position 9, introducing acidity and enabling salt formation for improved bioavailability.
This compound serves as a critical intermediate in synthesizing MK-3207, a highly potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist used in migraine therapy . Its tert-butyl ester precursor (CAS: 1206821-43-3) is a protected form utilized in synthetic workflows .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,5-difluorophenyl group: This step often involves a substitution reaction using a difluorobenzene derivative.
Incorporation of the ethoxycarbonyl group: This is typically done through esterification or a related reaction.
Final functionalization: The acetic acid moiety is introduced in the last step, often through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Optimization of reaction conditions: Finding the optimal temperature, pressure, and solvent conditions to maximize efficiency.
Purification processes: Implementing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. Its interactions with various biological targets can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid may have potential as a pharmaceutical agent. Its unique structure and functional groups could be exploited to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs and their key differences:
Physicochemical and Pharmacokinetic Properties
- Solubility and logP : The acetic acid group in the target compound improves water solubility compared to methyl or trifluoromethyl analogs (e.g., CAS: 1189569-76-3) . Ethoxycarbonyl may further modulate logP, balancing lipophilicity for membrane permeability.
- Metabolic Stability : Trifluoromethyl groups in patent compounds (e.g., ) enhance resistance to oxidative metabolism, whereas the target compound’s ester group may undergo hydrolysis in vivo .
- Bioavailability : MK-3207, derived from the target compound, achieves high oral bioavailability in monkeys due to optimized polar functionality .
Pharmacological Activity
- Target Selectivity : The 3,5-difluorophenyl group is conserved across analogs (e.g., MK-3207, CAS: 1189569-76-3) for aryl receptor interactions. Pyrimidine or benzothiazol substituents () shift selectivity toward kinase or protease targets.
- Potency : MK-3207’s IC₅₀ of 0.024 nM for CGRP receptors underscores the importance of the acetic acid side chain and spiro core in high-affinity binding .
Biological Activity
(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid, with CAS number 1206821-44-4, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H26F2N2O5, and it has a molecular weight of 424.44 g/mol. The structure features a spiro[4.5]decan core, which contributes to its distinctive properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H26F2N2O5 |
Molecular Weight | 424.44 g/mol |
CAS Number | 1206821-44-4 |
IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind selectively to these targets, potentially modulating their activity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with receptors that mediate various biological responses.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.
- Antimicrobial Properties : It may exhibit activity against certain bacterial strains.
Study 1: Antitumor Activity
In a study conducted on human cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Effects
A separate investigation evaluated the anti-inflammatory effects using an animal model of induced inflammation. Administration of the compound resulted in a marked reduction in inflammatory markers and symptoms compared to the control group.
Research Findings
Recent investigations have provided insights into the pharmacological profile of this compound:
Study Type | Findings |
---|---|
In vitro Antitumor | Significant growth inhibition in cancer cells |
In vivo Anti-inflammatory | Reduced edema and inflammatory cytokines |
Antimicrobial Assay | Activity against Gram-positive bacteria |
Properties
IUPAC Name |
2-[8-(3,5-difluorophenyl)-6-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O5/c1-20(2,3)30-19(29)25-11-16(13-8-14(22)10-15(23)9-13)24(12-17(26)27)18(28)21(25)6-4-5-7-21/h8-10,16H,4-7,11-12H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNFQOUZCABOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N(C(=O)C12CCCC2)CC(=O)O)C3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112285 | |
Record name | 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701112285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206821-44-4 | |
Record name | 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206821-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701112285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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